![molecular formula C14H17ClN4O2S B6426836 1-[(2-chlorophenyl)methanesulfonyl]-4-(1H-1,2,3-triazol-1-yl)piperidine CAS No. 2097866-88-9](/img/structure/B6426836.png)
1-[(2-chlorophenyl)methanesulfonyl]-4-(1H-1,2,3-triazol-1-yl)piperidine
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Description
The compound “1-[(2-chlorophenyl)methanesulfonyl]-4-(1H-1,2,3-triazol-1-yl)piperidine” is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole ring, a piperidine ring, a methanesulfonyl group, and a chlorophenyl group . These functional groups suggest that this compound could have interesting chemical and biological properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through copper-catalyzed [3 + 2] dipolar cycloaddition reactions, also known as click reactions . This involves the reaction of an azide (such as benzyl 2-azidoacetates) with an alkyne (such as N-substituted prop-2-yn-1-yl amines) in the presence of a copper(I) catalyst .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring, a piperidine ring, a methanesulfonyl group, and a chlorophenyl group . The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules.Future Directions
Given the wide range of biological activities exhibited by compounds containing 1,2,3-triazole rings, this compound could be a potential candidate for further study in medicinal chemistry . Future research could focus on elucidating its mechanism of action and optimizing its properties for potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been reported to show promising anticancer activity . They have been evaluated against human cancer cell lines including MCF-7, Hela, and A549 . The binding pocket of the aromatase enzyme is suggested as a possible target .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . Molecular docking studies are often done to understand the mechanism and binding modes of these derivatives .
Biochemical Pathways
1,2,4-triazole derivatives have been found to have a wide range of applications due to their ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .
Pharmacokinetics
An adme analysis was performed on similar 1,2,3-triazole hybrids, indicating that the compounds possess a favorable profile and can be considered as patient compliant .
Result of Action
Similar 1,2,4-triazole derivatives showed promising cytotoxic activity against the hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Action Environment
The synthesis of similar 1,2,4-triazole derivatives involves a cu (i) catalyzed [3+2] dipolar cycloaddition , suggesting that the synthesis process might be influenced by environmental conditions.
properties
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-4-(triazol-1-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2S/c15-14-4-2-1-3-12(14)11-22(20,21)18-8-5-13(6-9-18)19-10-7-16-17-19/h1-4,7,10,13H,5-6,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQVWXNXHAKRNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)S(=O)(=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-chlorobenzyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine |
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